molecular formula C13H20O3 B2509679 (1-Methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate CAS No. 2551118-71-7

(1-Methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate

Cat. No. B2509679
CAS RN: 2551118-71-7
M. Wt: 224.3
InChI Key: SKXOVTZUQVMSAE-UHFFFAOYSA-N
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Description

(1-Methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate, also known as SCH 50911, is a selective antagonist of the GABAB receptor. It is a synthetic compound that was first developed in the late 1980s as a potential treatment for epilepsy and other neurological disorders. Since then, it has been extensively studied for its potential therapeutic applications and has been found to have a wide range of effects on the central nervous system.

Scientific Research Applications

Novel Bornane Synthesis

A study by Föhlisch, Abu Bakr, and Fischer (2002) explored a synthesis approach aimed at spiro[2.4]heptane derivatives, with a focus on the creation of a bornane derivative. This synthesis pathway opens opportunities for variations in the compound's structure, potentially leading to varied applications in scientific research (Föhlisch, Abu Bakr, & Fischer, 2002).

Asymmetric Synthesis of Amino Acids

Jakubowska, Żuchowski, and Kulig (2015) utilized cyclic sulfates, related to the core structure of "(1-Methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate," as epoxide-like synthons for the asymmetric alkylation of oxazinone-derived glycine equivalents. This method led to the synthesis of spiro derivatives of glycine equivalents, highlighting the compound's utility in asymmetric synthesis and its role in producing biologically significant compounds (Jakubowska, Żuchowski, & Kulig, 2015).

Spirocyclopropane Substituted Cations

Kirmse, Landscheidt, and Schleich (1992) investigated the generation and rearrangement of spirocyclopropane-substituted 2-norbornyl cations. This study provides insights into the behavior of spirocyclopropane-substituted compounds under solvolytic conditions, which could be crucial for understanding their reactivity and potential applications in synthesis and catalysis (Kirmse, Landscheidt, & Schleich, 1992).

Chiral Separation and Configuration Determination

Liang, Guo, Liu, and Wei (2008) focused on the chiral separation of spiro compounds, including "this compound" analogs. The study emphasizes the compound's applications in the pharmaceutical industry, either as active ingredients, catalysts for synthesizing active enantiomers, or surface modifiers. This research underscores the importance of spiro compounds in medicinal chemistry and drug development (Liang, Guo, Liu, & Wei, 2008).

properties

IUPAC Name

(1-methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-15-13(6-7-13)9-16-11(14)10-8-12(10)4-2-3-5-12/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXOVTZUQVMSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)COC(=O)C2CC23CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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